molecular formula C13H15N3O4 B12816261 2-(Tert-butoxycarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid

2-(Tert-butoxycarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B12816261
M. Wt: 277.28 g/mol
InChI Key: LJEIWHDSAVOTJX-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a carboxylic acid moiety at position 2. The Boc group serves as a protective agent for amines during synthetic processes, particularly in peptide coupling and drug development . This compound is a key intermediate in medicinal chemistry, enabling controlled functionalization while maintaining stability under acidic or basic conditions.

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)14-10-9(11(17)18)8-6-4-5-7-16(8)15-10/h4-7H,1-3H3,(H,17,18)(H,14,15,19)

InChI Key

LJEIWHDSAVOTJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN2C=CC=CC2=C1C(=O)O

Origin of Product

United States

Preparation Methods

Pyrazolo[1,5-a]pyridine Core Formation

The pyrazolo[1,5-a]pyridine scaffold is commonly synthesized by cyclization reactions involving hydrazines and substituted pyridine derivatives or via palladium-catalyzed cross-coupling reactions.

  • Method: Cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds or equivalents under acidic or basic conditions to form the fused pyrazole ring.
  • Alternative: Palladium-catalyzed cross-coupling (Suzuki or Stille reactions) to assemble the heterocyclic framework from vinyl boronic or tin reagents.

Introduction of the Boc-Protected Amino Group at Position 2

  • The amino group is introduced as a protected amine using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions during subsequent steps.
  • Typical Reagents: Boc anhydride (di-tert-butyl dicarbonate) or Boc chloride in the presence of a base such as triethylamine.
  • Conditions: Reaction in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures (0 to 25 °C) to ensure selective protection.

Carboxylation at Position 3

  • The carboxylic acid group at position 3 is introduced via oxidation or hydrolysis of ester or nitrile precursors.
  • Method: Hydrolysis of methyl esters or nitriles under acidic or basic conditions to yield the free acid.
  • Example: Treatment of methyl ester intermediates with sodium hydroxide (NaOH) in methanol or aqueous media at room temperature or reflux.

Purification and Characterization

  • Purification is typically achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Synthetic Route (Literature-Based)

Step Reaction Reagents & Conditions Yield (%) Notes
1 Formation of pyrazolo[1,5-a]pyridine core Cyclization of 2-aminopyridine with α,β-unsaturated carbonyl compound, acidic/basic catalysis 70-85 Key step for ring fusion
2 Boc protection of amino group Boc anhydride, triethylamine, THF, 0-25 °C, 1-2 h 80-95 Protects amino group for further steps
3 Introduction of carboxylic acid Hydrolysis of methyl ester with NaOH, MeOH, r.t. to reflux, 4-6 h 75-90 Converts ester to acid
4 Purification Recrystallization or chromatography - Ensures high purity

Research Findings and Optimization

  • Regioselectivity: The Boc protection step is critical to avoid side reactions at other nucleophilic sites on the heterocycle.
  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling methods have been optimized to allow selective functionalization at different positions on the heterocyclic ring, enabling multi-step synthesis with high yields.
  • Reaction Conditions: Mild conditions for Boc protection and hydrolysis preserve the integrity of the heterocyclic core and prevent decomposition.
  • Yields: Overall yields for the multi-step synthesis range from 50% to 70%, depending on purification efficiency and scale.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Purpose Yield Range (%)
Pyrazolo[1,5-a]pyridine core synthesis 2-Aminopyridine, α,β-unsaturated carbonyl Acid/base catalysis, r.t. to reflux Ring formation 70-85
Boc protection of amino group Boc anhydride, triethylamine THF/DCM, 0-25 °C Amino group protection 80-95
Carboxylation (hydrolysis) NaOH, MeOH or aqueous r.t. to reflux, 4-6 h Ester to acid conversion 75-90
Purification Recrystallization, chromatography Ambient Purity enhancement -

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with amine or alcohol groups.

    Substitution: Substituted derivatives with various functional groups replacing

Biological Activity

2-(Tert-butoxycarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS No. 1383056-73-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14N4O4
  • Molecular Weight : 278.26 g/mol
  • Structure : The compound features a pyrazolo-pyridine core with a tert-butoxycarbonylamino group and a carboxylic acid functionality, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antitumor agent and its effects on various biological pathways.

Antitumor Activity

Recent studies suggest that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant antitumor activity. For instance, compounds in this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A derivative of pyrazolo[1,5-a]pyridine demonstrated IC50 values below 10 µM against the HT-29 colorectal cancer cell line. The study indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazolo[1,5-a]pyridine derivatives. Modifications to the tert-butoxycarbonyl group and variations in substitution patterns on the pyridine ring can significantly alter potency and selectivity.

ModificationEffect on Activity
Tert-butoxycarbonyl groupEnhances solubility and stability
Substituents on pyridine ringVarying effects on kinase inhibition

Research Findings

Several studies have focused on synthesizing and evaluating new derivatives based on this compound:

  • Synthesis and Evaluation : A series of pyrazolo[1,5-a]pyridine derivatives were synthesized to evaluate their cytotoxicity against different cancer cell lines. Compounds with electron-withdrawing groups showed enhanced activity .
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of these compounds, with promising results indicating significant tumor reduction in treated groups compared to controls .

Scientific Research Applications

Biological Activities

Research indicates that 2-(tert-butoxycarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid exhibits several promising biological activities:

Anticancer Activity

  • Mechanism of Action: The compound may induce apoptosis in cancer cells through caspase pathway activation. Studies have shown effectiveness against various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) .

Anti-inflammatory Effects

  • Inhibition of COX Enzymes: The compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

  • Broad-Spectrum Activity: Preliminary studies indicate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound showed effectiveness at low micromolar concentrations, suggesting its potential as a lead compound for antibiotic development .

Case Study 1: Anticancer Research

A study evaluated the cytotoxic effects of this compound on a panel of eight tumor cell lines using MTT assays. Results indicated that the compound effectively induced apoptosis in these cell lines, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanisms

In vitro assays were conducted to assess the anti-inflammatory effects of this compound. The results showed that it inhibited COX enzyme activity, leading to reduced levels of pro-inflammatory mediators. This supports its candidacy for further development as an anti-inflammatory drug.

Data Tables

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
AnticancerVarious cancer cell linesInduction of apoptosis
Anti-inflammatoryCOX enzymesInhibition
AntimicrobialVarious pathogensInhibition of growth

Table 2: Synthesis Overview

StepReaction TypeReagents Involved
Initial ReactionCondensationPyrazole derivative + Boc anhydride
CarboxylationCarboxylationCarbon dioxide or carboxylic acid
PurificationCrystallizationSolvent extraction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound is compared to derivatives with variations in the heterocyclic core, substituents, or functional groups (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Core Structure Key Applications
2-(Tert-butoxycarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid Not provided C₁₃H₁₆N₄O₄ (inferred) ~280 (estimated) Boc-amino, carboxylic acid Pyrazolo[1,5-a]pyridine Pharmaceutical intermediate
2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 1383056-73-2 C₁₂H₁₄N₄O₄ 278.26 Boc-amino, carboxylic acid Pyrazolo[1,5-a]pyrimidine Synthetic intermediate
5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester 885276-93-7 C₁₀H₉BrN₂O₂ 269.09 Bromo, ethyl ester Pyrazolo[1,5-a]pyridine Building block for halogenated derivatives
Pyrazolo[1,5-a]pyridine-3-carboxylic acid 16205-46-2 C₈H₆N₂O₂ 162.15 Carboxylic acid Pyrazolo[1,5-a]pyridine Precursor for ester/hydrazide derivatives
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate 16205-44-0 C₁₀H₁₀N₂O₂ 190.20 Ethyl ester Pyrazolo[1,5-a]pyridine Ester intermediate in organic synthesis
Key Observations:

Core Heterocycle :

  • The pyrazolo[1,5-a]pyridine core (target compound) differs from pyrazolo[1,5-a]pyrimidine (CAS 1383056-73-2) by replacing a pyrimidine nitrogen with a carbon, altering electronic properties and hydrogen-bonding capacity .
  • Pyrimidine analogs (e.g., CAS 1383056-73-2) exhibit lower molecular weights (~278 g/mol) compared to the pyridine-based target compound (~280 g/mol) due to nitrogen distribution differences .

Substituent Effects: Boc Protection: The Boc group enhances stability during synthesis but increases molecular weight and hydrophobicity. In contrast, the ethyl ester in CAS 16205-44-0 improves lipophilicity, favoring membrane permeability in drug candidates .

Solubility and Stability :

  • The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., CAS 16205-44-0) .
  • Boc-protected derivatives require storage at 2–8°C under dry conditions to prevent deprotection .

Research Findings and Market Considerations

  • Cost Analysis : Pyrazolo[1,5-a]pyridine-3-carboxylic acid (parent acid) costs €25–610 depending on scale, while Boc-protected derivatives are likely pricier due to synthetic complexity .
  • Comparative Reactivity : The brominated ester (CAS 885276-93-7) undergoes nucleophilic substitution more readily than Boc-protected analogs, enabling diverse derivatization .

Q & A

Q. Key techniques :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm) and pyrazolo[1,5-a]pyridine scaffold (distinct aromatic proton splitting patterns) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₈N₃O₄⁺ requires m/z 292.1297) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry for derivatives, particularly when substituents occupy similar electronic environments .
    Common pitfalls : Overlapping signals in NMR (e.g., Boc vs. pyridine protons) can be addressed by 2D NMR (COSY, HSQC) .

Basic: What are the stability profiles of this compound under different storage conditions?

  • Thermal stability : Decomposition occurs above 120°C, with Boc group cleavage observed at 150°C .
  • Light sensitivity : Prolonged exposure to UV light degrades the pyrazolo[1,5-a]pyridine core; storage in amber vials at 2–8°C is recommended .
  • Hydrolytic stability : Susceptible to hydrolysis in aqueous acidic/basic conditions (e.g., half-life <24 hours at pH 2 or 12) .
    Best practices : Lyophilize and store under inert gas (argon) to prevent oxidation .

Advanced: How can synthetic yields be optimized for large-scale production while minimizing impurities?

Q. Strategies :

  • Flow chemistry : Continuous amidation in microreactors improves heat/mass transfer, reducing side products (e.g., diacylated byproducts) .
  • Catalytic systems : Use of HOBt/DCC coupling agents increases amidation efficiency (yields >85% vs. 70% with traditional methods) .
  • In situ Boc protection : Direct coupling of unprotected amines with Boc-anhydride reduces steps, lowering impurity accumulation .
    Data-driven optimization : Design of Experiments (DoE) identifies critical factors (e.g., solvent polarity, reaction time) for robustness .

Advanced: How does the Boc group influence the compound’s reactivity in downstream derivatization?

  • Steric hindrance : The bulky tert-butyl group slows nucleophilic attacks at the carbamate, requiring harsher conditions (e.g., TFA for deprotection) .
  • Directing effects : Electron-withdrawing Boc groups enhance electrophilic substitution at the pyridine ring’s C5 position .
    Case study : Removal of the Boc group (via HCl/dioxane) generates a free amine, enabling conjugation with fluorescent probes for cellular uptake studies .

Advanced: What structure-activity relationships (SAR) have been identified for derivatives targeting kinase inhibition?

Q. Key findings :

  • Pyridine substitution : Electron-withdrawing groups (e.g., -F) at C5 enhance EphB3/VEGFR2 kinase binding (IC₅₀ <50 nM) .
  • Boc group removal : Free amino derivatives show improved solubility but reduced metabolic stability in hepatic microsomes .
    Contradictions : Some studies report anti-tubercular activity (MIC 0.5 µg/mL) , while others highlight TRK kinase inhibition (IC₅₀ 10 nM) . These discrepancies may arise from assay conditions (e.g., bacterial vs. mammalian cell lines) .

Advanced: How can contradictory biological activity data (e.g., anti-TB vs. anticancer) be reconciled?

Q. Hypotheses :

  • Off-target effects : The compound may inhibit multiple kinases (e.g., Trk and mycobacterial kinases) due to conserved ATP-binding pockets .
  • Metabolite interference : In vivo degradation products (e.g., free carboxylic acid) could exhibit distinct activities .
    Methodological solutions :
  • Selective assay design : Use isogenic bacterial strains (e.g., M. tuberculosis ΔkatG) to isolate target-specific effects .
  • Metabolomics profiling : LC-MS/MS identifies active metabolites in biological matrices .

Advanced: What strategies mitigate instability during in vitro assays?

  • Serum albumin addition : 0.1% BSA in assay buffers stabilizes the compound against aggregation .
  • Short-term exposure : Limit treatment durations to <24 hours to reduce hydrolytic degradation .
  • Prodrug approaches : Ethyl ester derivatives (e.g., ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate) improve plasma stability .

Advanced: How are impurities quantified, and what thresholds are acceptable for pharmacological studies?

  • HPLC-UV/HRMS : Detects impurities ≥0.1% (e.g., des-Boc byproduct at m/z 192.0664) .
  • ICH guidelines : Total impurities <1.0% for preclinical studies; genotoxic impurities (e.g., alkyl chlorides) must be <0.01% .

Advanced: What computational tools predict the compound’s bioavailability and toxicity?

  • ADMET prediction : SwissADME estimates moderate permeability (LogP = 2.1) and high plasma protein binding (>90%) .
  • Toxicity alerts : Derek Nexus flags potential hepatotoxicity (structural alerts for pyridine derivatives) .

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